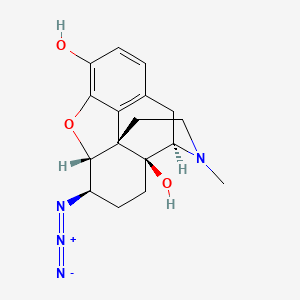
14-Hydroxyazidomorphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxyazidomorphine is a synthetic derivative of morphine, characterized by the presence of an azido group at the 6-position and a hydroxyl group at the 14-position. This compound has been studied for its potent analgesic and antitussive properties, making it a subject of interest in pharmacological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyazidomorphine involves the modification of morphineThe reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of morphine derivatives generally involves the use of ionic liquids as solvents to enhance yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Hydroxyazidomorphine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 14-position can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with modified functional groups, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
14-Hydroxyazidomorphine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other morphine derivatives.
Biology: Studied for its effects on biological systems, particularly its analgesic and antitussive properties.
Medicine: Investigated for its potential use as a pain reliever and cough suppressant.
Mécanisme D'action
The mechanism of action of 14-Hydroxyazidomorphine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation and cough suppression .
Comparaison Avec Des Composés Similaires
Azidomorphine: The parent molecule without the hydroxyl group at the 14-position.
Morphine: The natural opioid from which 14-Hydroxyazidomorphine is derived.
Hydromorphone: A hydrogenated derivative of morphine.
Oxymorphone: A hydroxylated derivative of morphine.
Uniqueness: this compound is unique due to its combination of an azido group and a hydroxyl group, which imparts distinct pharmacological properties. It is more potent as an antitussive compared to its parent molecule, azidomorphine, and exhibits lower toxicity .
Propriétés
Numéro CAS |
54301-19-8 |
|---|---|
Formule moléculaire |
C17H20N4O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4R,4aS,7R,7aR,12bS)-7-azido-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H20N4O3/c1-21-7-6-16-13-9-2-3-11(22)14(13)24-15(16)10(19-20-18)4-5-17(16,23)12(21)8-9/h2-3,10,12,15,22-23H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 |
Clé InChI |
JFEYKPRCFIWFEW-BGMJHJHJSA-N |
SMILES isomérique |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-] |
SMILES canonique |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
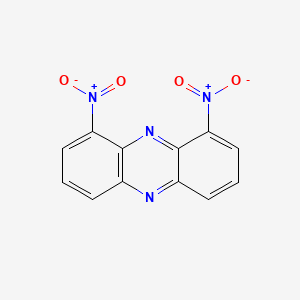
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
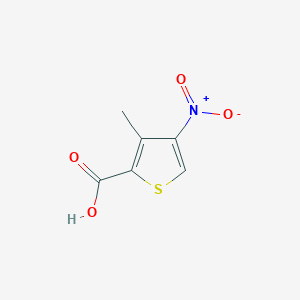
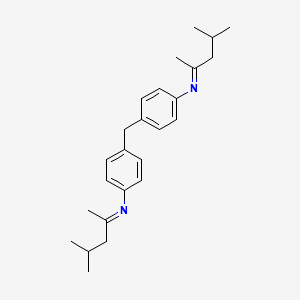
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
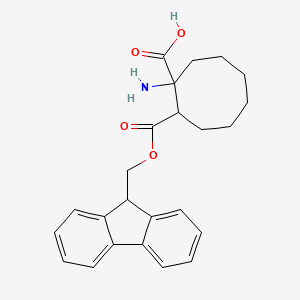
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
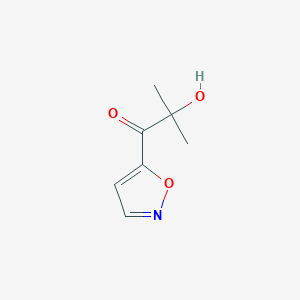
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
![4-Methyl-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955992.png)
